1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one
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Overview
Description
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions. For example, the reaction of pyrrolidine with 3-chloropropan-2-one in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound may also modulate various biochemical pathways, depending on its functional groups and overall structure .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxy and propanone groups.
Pyrrolidin-2-one: A lactam derivative with different chemical properties and applications.
1-Methoxy-3-phenylamino-propan-2-ol: A related compound with a phenylamino group instead of the pyrrolidine ring.
Uniqueness
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methoxy-3-pyrrolidin-3-ylpropan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)4-7-2-3-9-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
JUVSIPODDOMQFY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC1CCNC1 |
Origin of Product |
United States |
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